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Compound of Interest

Compound Name: 1,3-Dichloro-3-methylbutane

Cat. No.: B052916 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
dichloro-3-methylbutane, a chlorinated hydrocarbon of interest to researchers and

professionals in drug development and chemical synthesis. This document presents a detailed

analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, supplemented with detailed experimental protocols and visual representations of key

analytical pathways.

Spectroscopic Data Summary
The spectroscopic data for 1,3-dichloro-3-methylbutane has been compiled and organized

into the following tables for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.75 Singlet 6H
Two equivalent methyl

groups (-CH₃) at C3

~2.25 Triplet 2H
Methylene group (-

CH₂-) at C2

~3.75 Triplet 2H
Methylene group (-

CH₂-) at C1

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Carbon Type Assignment

~32 CH₃
Two equivalent methyl carbons

at C3

~45 CH₂ Methylene carbon at C1

~55 CH₂ Methylene carbon at C2

~75 C Quaternary carbon at C3

Infrared (IR) Spectroscopy
The following table summarizes the major absorption bands observed in the infrared spectrum

of 1,3-dichloro-3-methylbutane.[1]

Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

2970-2850 Strong C-H stretch Alkane

1470-1450 Medium C-H bend Alkane

1385-1365 Medium
C-H bend (gem-

dimethyl)
Alkane

800-600 Strong C-Cl stretch Alkyl Halide
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Mass Spectrometry (MS)
The mass spectrum of 1,3-dichloro-3-methylbutane is characterized by a molecular ion peak

and several significant fragment ions.[2] The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl)

results in characteristic isotopic patterns for chlorine-containing fragments.

Mass-to-Charge Ratio
(m/z)

Relative Abundance (%) Proposed Fragment

140, 142, 144 Low [C₅H₁₀Cl₂]⁺ (Molecular Ion)

105, 107 Moderate [C₅H₁₀Cl]⁺

91 High [C₄H₇Cl]⁺

69 High [C₅H₉]⁺

55 High [C₄H₇]⁺

41 Base Peak [C₃H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

A sample of 1,3-dichloro-3-methylbutane (typically 5-25 mg) is dissolved in a deuterated

solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the

solution to provide a chemical shift reference (0 ppm).

¹H NMR Acquisition:

The NMR spectrometer is tuned to the proton frequency (e.g., 400 MHz).
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A standard one-pulse sequence is used to acquire the free induction decay (FID).

Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

The FID is then Fourier transformed, phased, and baseline corrected to obtain the final

spectrum.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).

A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H

coupling, resulting in a single peak for each unique carbon atom.

A larger number of scans (typically hundreds to thousands) and a longer relaxation delay are

required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

The acquired FID is processed similarly to the ¹H NMR data.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

For a liquid sample like 1,3-dichloro-3-methylbutane, a thin film is prepared by placing a

drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

A background spectrum of the clean salt plates is recorded.

The sample is placed in the instrument's sample holder.

The infrared spectrum is recorded by passing a beam of infrared radiation through the

sample.

The instrument's software automatically subtracts the background spectrum from the sample

spectrum to produce the final IR spectrum.
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Mass Spectrometry (MS)
Sample Introduction and Ionization:

A small amount of the sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation from any impurities.

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV) in a technique known as electron ionization (EI). This causes the molecules

to lose an electron and form a positively charged molecular ion (M⁺).

Mass Analysis and Detection:

The molecular ions and any fragment ions formed in the source are accelerated into a mass

analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion at a specific m/z value, generating the mass

spectrum.

Visualizations
The following diagrams illustrate key concepts in the spectroscopic analysis of 1,3-dichloro-3-
methylbutane.
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Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Processing & Analysis

Interpretation

1,3-dichloro-3-methylbutane

Dissolve in CDCl3 with TMS Prepare thin film on salt plates Inject into GC

NMR Spectrometer
(¹H & ¹³C) FT-IR Spectrometer Mass Spectrometer (EI)

Fourier Transform, Phasing,
Baseline Correction Background Subtraction Library Matching,

Fragmentation Analysis

Chemical Shifts,
Multiplicity, Integration Characteristic Absorptions Molecular Ion,

Fragmentation Pattern

Structural Elucidation

Click to download full resolution via product page

General workflow for the spectroscopic analysis of an organic compound.
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Proposed Mass Spectrometry Fragmentation of 1,3-Dichloro-3-methylbutane

[C₅H₁₀Cl₂]⁺˙
m/z = 140, 142, 144

[C₅H₁₀Cl]⁺
m/z = 105, 107

- Cl˙

[C₄H₇Cl]⁺˙
m/z = 91, 93

- CH₃˙, -HCl

[C₅H₉]⁺
m/z = 69

- HCl

[C₄H₇]⁺
m/z = 55

- HCl

[C₃H₅]⁺
m/z = 41

- C₂H₄

Click to download full resolution via product page

Proposed fragmentation pathway for 1,3-dichloro-3-methylbutane in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Dichloro-3-methylbutane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052916#spectroscopic-data-of-1-3-dichloro-3-
methylbutane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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